WQ 2743 WQ 2743 WQ 2743 is a potent antimicrobial agent.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007244
InChI: InChI=1S/C19H15BrF3N5O3/c1-25-7-4-27(5-7)15-10(21)2-8-14(13(15)20)28(6-9(16(8)29)19(30)31)18-12(23)3-11(22)17(24)26-18/h2-3,6-7,25H,4-5H2,1H3,(H2,24,26)(H,30,31)
SMILES: CNC1CN(C1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F
Molecular Formula: C19H15BrF3N5O3
Molecular Weight: 498.3 g/mol

WQ 2743

CAS No.:

Cat. No.: VC0007244

Molecular Formula: C19H15BrF3N5O3

Molecular Weight: 498.3 g/mol

* For research use only. Not for human or veterinary use.

WQ 2743 -

Molecular Formula C19H15BrF3N5O3
Molecular Weight 498.3 g/mol
IUPAC Name 1-(6-amino-3,5-difluoropyridin-2-yl)-8-bromo-6-fluoro-7-[3-(methylamino)azetidin-1-yl]-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C19H15BrF3N5O3/c1-25-7-4-27(5-7)15-10(21)2-8-14(13(15)20)28(6-9(16(8)29)19(30)31)18-12(23)3-11(22)17(24)26-18/h2-3,6-7,25H,4-5H2,1H3,(H2,24,26)(H,30,31)
Standard InChI Key LQDVQPGHLHYNSA-UHFFFAOYSA-N
SMILES CNC1CN(C1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F
Canonical SMILES CNC1CN(C1)C2=C(C=C3C(=C2Br)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F

Chemical and Physical Properties of WQ 2743

Solubility and Stability

WQ 2743 is soluble in dimethyl sulfoxide (DMSO) but requires lyophilization for long-term storage at -20°C . Stock solutions are typically prepared at concentrations ranging from 1–50 mM, with dilution protocols adhering to the equation C1V1=C2V2C_1V_1 = C_2V_2 for precise dosing .

Table 1: Stock Solution Preparation Guidelines

Mass (mg)1 mM (mL)5 mM (mL)10 mM (mL)
12.0070.40140.2007
510.0352.0071.0035
1020.0704.0142.007
Data sourced from supplier documentation .

Antimicrobial Activity and Mechanisms

Spectrum of Activity

WQ 2743 exhibits broad-spectrum activity against Gram-positive bacteria, including 120 MRSA strains and 54 Streptococcus pyogenes isolates, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Notably, it retains efficacy against multidrug-resistant (MDR) strains resistant to vancomycin, daptomycin, and linezolid .

Putative Mechanisms of Action

While the exact molecular target remains unconfirmed, WQ 2743’s structural similarity to β-lactams suggests interference with cell wall synthesis. Supporting this hypothesis, sub-MIC concentrations induce ultrastructural defects in bacterial membranes, including increased permeability and dissipation of membrane potential . Additionally, WQ 2743 disrupts biofilm formation and virulence phenotypes such as agglutination, likely through stress response pathways involving trehalose accumulation .

Preclinical Research Findings

In Vitro Efficacy

Time-kill assays demonstrate rapid bactericidal effects, achieving a 3-log reduction in MRSA within 30 minutes—a rate surpassing conventional antibiotics like vancomycin (6–12 hours) . Synergy with daptomycin and vancomycin has been observed, with combination therapies reducing antibiotic resistance emergence by 4-fold compared to monotherapy .

In Vivo Models

In murine bacteremia models, a single 5 mg/kg dose of WQ 2743 reduced bloodstream MRSA loads by 2-log within 1 hour and improved survival rates by 70% . These effects correlate with accelerated antibiotic penetration into bacterial cells, as evidenced by fluorescence microscopy .

Pharmacodynamic and Kinetic Profiles

Post-Antibiotic Effects

Sub-MIC exposures (0.001–0.01× MIC) prolong growth inhibition via post-antibiotic sub-MIC effects (PA-SME) lasting up to 9.3 hours . This persistent activity is attributed to irreversible cell wall damage, which impedes recovery even after drug clearance .

Biofilm Eradication

At 1× MIC, WQ 2743 eliminates S. aureus biofilms within 2 hours, whereas vancomycin and daptomycin fail at 1,000× MIC . This property positions it as a candidate for medical device coatings or topical applications .

Applications and Future Directions

Research Applications

WQ 2743 is primarily utilized in:

  • Antimicrobial resistance studies: Investigating mechanisms of β-lactam potentiation .

  • Biofilm models: Testing novel anti-infective coatings .

  • Combination therapies: Enhancing efficacy of existing antibiotics against MDR pathogens .

Knowledge Gaps and Opportunities

  • Mechanistic clarity: Target identification via proteomic or genetic screens is needed.

  • In vivo pharmacokinetics: Absorption, distribution, and metabolism data are lacking.

  • Formulation development: Nanoencapsulation could improve solubility and stability.

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